erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride
Overview
Description
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, also known as EHNA, is a potent and selective inhibitor of adenosine deaminase (ADA). ADA is an enzyme that catalyzes the deamination of adenosine to inosine, which is an essential step in the regulation of adenosine levels in the body. EHNA is a synthetic compound that has been widely used in scientific research to study the role of ADA in various physiological and pathological processes.
Mechanism Of Action
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride inhibits ADA by binding to the enzyme's active site and preventing the deamination of adenosine. This results in an increase in adenosine levels in the body, which can have various physiological effects. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is a competitive inhibitor of ADA, which means that it competes with adenosine for binding to the enzyme's active site.
Biochemical And Physiological Effects
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been shown to have various biochemical and physiological effects in the body. It can increase the levels of adenosine in the body, which can have various effects on the cardiovascular, immune, and nervous systems. Adenosine is a potent vasodilator, which means that it can increase blood flow to various organs, including the heart and brain. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of inflammatory and autoimmune diseases.
Advantages And Limitations For Lab Experiments
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of ADA, which means that it can be used to study the role of ADA in various physiological and pathological processes. It is also a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has some limitations for lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. It also has a short half-life in the body, which can make it difficult to maintain a constant level of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride during experiments.
Future Directions
There are several future directions for the use of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride in scientific research. One direction is the development of new therapies for diseases that are associated with ADA dysfunction, such as immune disorders and cancer. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of these diseases. Another direction is the study of the role of adenosine in the regulation of blood flow and the nervous system. Adenosine is a potent vasodilator and neuromodulator, which means that it can have various effects on the cardiovascular and nervous systems. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride can be used to study the role of adenosine in these processes and to develop new therapies for diseases that are associated with adenosine dysfunction.
Conclusion
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is a potent and selective inhibitor of ADA that has been widely used in scientific research to study the role of ADA in various physiological and pathological processes. It can increase the levels of adenosine in the body, which can have various biochemical and physiological effects. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride in scientific research, including the development of new therapies for diseases that are associated with ADA and adenosine dysfunction.
Scientific Research Applications
Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been widely used in scientific research to study the role of ADA in various physiological and pathological processes. ADA is involved in the regulation of adenosine levels in the body, which is essential for many physiological processes, such as the regulation of blood flow, immune response, and neurotransmitter release. erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has been used to investigate the role of ADA in these processes and to develop new therapies for diseases that are associated with ADA dysfunction.
properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-DHXVBOOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040473 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride | |
CAS RN |
81408-49-3, 58337-38-5 | |
Record name | 9H-Purine-9-ethanol, 6-amino-β-hexyl-α-methyl-, hydrochloride (1:1), (αR,βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81408-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058337385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94V1GC7I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGQ2ATP3NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.